molecular formula C26H25N5O4S B12021565 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12021565
M. Wt: 503.6 g/mol
InChI Key: BHYVCOZUHOJONT-JFLMPSFJSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazide: Starting with an appropriate acyl hydrazide, which can be synthesized from the corresponding acid chloride and hydrazine.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the Schiff base (imine) linkage.

    Triazole formation: The triazole ring can be introduced through a cyclization reaction involving appropriate precursors.

    Thioether formation: The sulfanyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions could target the imine linkage or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole and hydrazide functionalities are often explored as catalysts in organic reactions.

    Ligand design: Used in coordination chemistry for the design of metal complexes.

Biology and Medicine

    Antimicrobial agents: Potential use as antibacterial or antifungal agents due to the presence of triazole and hydrazide groups.

    Anticancer research: Studied for their ability to inhibit cancer cell growth.

Industry

    Material science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17-7-11-20(12-8-17)31-25(18-9-13-21(34-2)14-10-18)29-30-26(31)36-16-23(32)28-27-15-19-5-4-6-22(35-3)24(19)33/h4-15,33H,16H2,1-3H3,(H,28,32)/b27-15+

InChI Key

BHYVCOZUHOJONT-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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